Methyl pyrimidine-5-carboxylate
Overview
Description
Methyl pyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Biochemical Analysis
Biochemical Properties
Methyl pyrimidine-5-carboxylate plays a role in various biochemical reactions
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl pyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Another method involves the cyclization of appropriate precursors, such as β-ketoesters and amidines, under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with formamidine acetate in the presence of acetic acid can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are sometimes employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-5-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield pyrimidine-5-methanol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrimidine ring. For example, the reaction with alkyl halides can introduce alkyl groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Pyrimidine-5-carboxylic acid
Reduction: Pyrimidine-5-methanol
Substitution: Various alkylated or arylated pyrimidine derivatives
Scientific Research Applications
Methyl pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Agriculture: this compound derivatives are explored for their potential as herbicides and fungicides.
Material Science: The compound is investigated for its role in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. For example, inhibition of specific enzymes involved in viral replication can result in antiviral activity.
Comparison with Similar Compounds
Methyl pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Pyrimidine-5-carboxylic acid: Similar structure but lacks the methyl ester group.
Pyrimidine-5-methanol: Reduction product of this compound.
Pyrimidine-5-carboxamide: Contains an amide group instead of an ester group.
Uniqueness
This compound is unique due to its specific functional group (methyl ester) and its versatility in undergoing various chemical reactions. This makes it a valuable intermediate in the synthesis of diverse bioactive compounds and materials.
Biological Activity
Methyl pyrimidine-5-carboxylate is a heterocyclic organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material science. This article provides an overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is with a molecular weight of approximately 138.12 g/mol. The compound is synthesized through various methods, including the reaction of pyrimidine-5-carboxylic acid with methanol in the presence of dehydrating agents or through cyclization reactions involving β-ketoesters and amidines.
This compound exhibits several biochemical properties that contribute to its biological activity:
- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in relation to viral replication and cancer progression.
- Receptor Interaction : It acts as a ligand for various receptors, influencing cellular signaling pathways.
- Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit inflammatory mediators such as COX-2, which is crucial for developing anti-inflammatory drugs .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : By binding to specific enzymes involved in metabolic pathways, it can modulate their activity. For instance, it has shown potential in inhibiting enzymes linked to viral replication.
- Receptor Modulation : The compound interacts with cellular receptors, altering downstream signaling events that can lead to therapeutic effects.
- Gene Expression Regulation : It may influence gene expression patterns related to inflammation and cell proliferation.
Antiviral Activity
A study demonstrated that this compound derivatives exhibited significant antiviral activity against certain strains of viruses by inhibiting key enzymes necessary for viral replication.
Anti-inflammatory Properties
In vitro studies have shown that this compound derivatives significantly suppress COX-2 activity. For example, compounds derived from this structure exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Comparison with Other Pyrimidines
This compound can be compared with other similar compounds such as pyrimidine-5-carboxylic acid and pyrimidine-5-methanol. While sharing structural similarities, these compounds differ in their functional groups, affecting their biological activities:
Compound | Structure Type | Key Activity |
---|---|---|
This compound | Ester | Enzyme inhibition |
Pyrimidine-5-Carboxylic Acid | Carboxylic acid | Antimicrobial properties |
Pyrimidine-5-Methanol | Alcohol | Reduced bioactivity |
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential applications in treating conditions such as:
- Cancer : By targeting specific signaling pathways involved in tumor growth.
- Viral Infections : As inhibitors of viral enzymes.
- Inflammatory Diseases : Through modulation of inflammatory responses.
Properties
IUPAC Name |
methyl pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-2-7-4-8-3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVNUAHPLDBEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878878 | |
Record name | 5-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34253-01-5 | |
Record name | Methyl pyrimidine-5-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034253015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34253-01-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl pyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PYRIMIDINE-5-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT5P89WR6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate synthesized?
A1: This compound is synthesized through the condensation of ethyl ethoxymethylene-acetoacetate with S-methylpseudothiourea sulfate. This reaction takes place in ethanol using sodium ethylate as a base. [, ]
Q2: What is the key structural feature of ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate that makes it valuable in organic synthesis?
A2: The ethyl carboxylate group at the 5-position of the pyrimidine ring is susceptible to nucleophilic attack. This allows for the replacement of the ethoxy group with a variety of nucleophiles, including hydrazine, ammonia, and various amines. [, ] This versatility enables the creation of a diverse library of 2-substituted pyrimidine derivatives.
Q3: What types of compounds have been synthesized using ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate as a starting material?
A3: Researchers have successfully used this compound to generate various 2-substituted pyrimidine derivatives, including 2-amino, 2-hydrazino, and 2-alkylamino pyrimidines. [] These modifications are achieved through reactions with ammonia, hydrazine, primary amines (such as methylamine, ethylamine, n-butylamine, benzylamine, and cyclohexylamine), respectively. []
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